![molecular formula C10H19F3N2O2 B2902639 tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate CAS No. 2138114-33-5](/img/structure/B2902639.png)
tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as density, boiling point, and molecular weight. For “tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate”, the available information suggests a predicted density of 1.033±0.06 g/cm3 and a predicted boiling point of 349.1±27.0 °C .Wirkmechanismus
Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate works by inhibiting the activity of sEH, an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are known to have anti-inflammatory, vasodilatory, and cardioprotective effects, while DHETs have opposite effects. By inhibiting sEH, this compound increases the levels of EETs, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has analgesic effects by reducing pain sensitivity in animal models. This compound has been shown to lower blood pressure in hypertensive animal models. It has also been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of sEH in various diseases. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate in various diseases. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another potential application is in the treatment of diabetes. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound may also have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Future studies will need to investigate the safety and efficacy of this compound in these diseases.
Synthesemethoden
The synthesis of tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate involves the reaction of tert-butyl N-methylcarbamate with 2-(2,2,2-trifluoroethylamino)ethylamine in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects in preclinical studies. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15(4)6-5-14-7-10(11,12)13/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHJGMZMVHWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

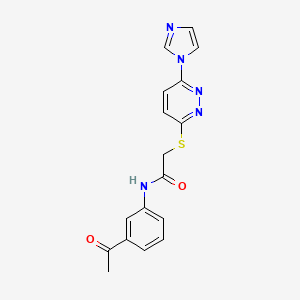
![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)
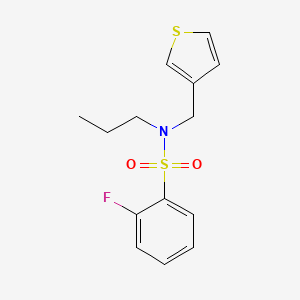
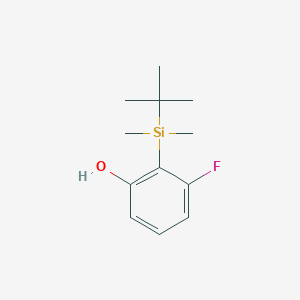

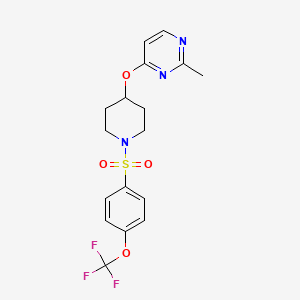
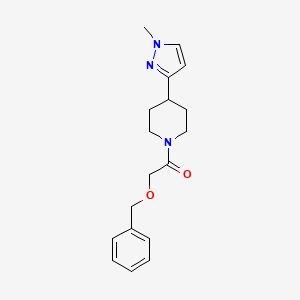
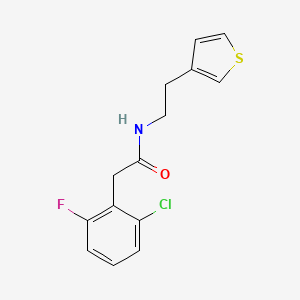
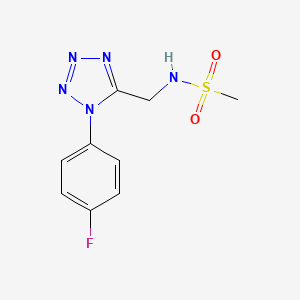
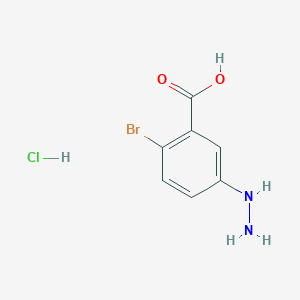

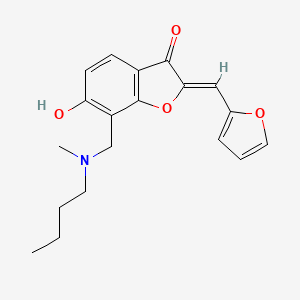
![(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2902578.png)
![Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2902579.png)